molecular formula C10H10Br2O2 B14441642 3,7-Bis(bromomethyl)-2-methoxycyclohepta-2,4,6-trien-1-one CAS No. 73382-01-1

3,7-Bis(bromomethyl)-2-methoxycyclohepta-2,4,6-trien-1-one

Cat. No.: B14441642
CAS No.: 73382-01-1
M. Wt: 321.99 g/mol
InChI Key: ATXNYVUTDZSSJD-UHFFFAOYSA-N
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Description

3,7-Bis(bromomethyl)-2-methoxycyclohepta-2,4,6-trien-1-one is a chemical compound known for its unique structure and reactivity It belongs to the class of tropolone derivatives, which are characterized by a seven-membered aromatic ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis(bromomethyl)-2-methoxycyclohepta-2,4,6-trien-1-one typically involves the bromination of a suitable precursor. One common method involves the bromination of 2-methoxycyclohepta-2,4,6-trien-1-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 7 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(bromomethyl)-2-methoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Derivatives with various functional groups replacing the bromomethyl groups.

    Oxidation: Compounds with carbonyl functionalities.

    Reduction: Dihydro derivatives with reduced aromaticity.

Scientific Research Applications

3,7-Bis(bromomethyl)-2-methoxycyclohepta-2,4,6-trien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Bis(bromomethyl)-2-methoxycyclohepta-2,4,6-trien-1-one is primarily based on its ability to undergo chemical transformations. The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The methoxy group can be involved in oxidation and reduction reactions, further modifying the compound’s structure and properties. These transformations enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

    3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    4,4’-Bis(bromomethyl)biphenyl: Contains bromomethyl groups on a biphenyl scaffold.

    3,7-Bis(dimethylamino)-phenothiazin-5-ium bromide: A phenothiazine derivative with dimethylamino groups.

Uniqueness

3,7-Bis(bromomethyl)-2-methoxycyclohepta-2,4,6-trien-1-one is unique due to its combination of bromomethyl and methoxy groups on a tropolone scaffold

Properties

CAS No.

73382-01-1

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

3,7-bis(bromomethyl)-2-methoxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H10Br2O2/c1-14-10-8(6-12)4-2-3-7(5-11)9(10)13/h2-4H,5-6H2,1H3

InChI Key

ATXNYVUTDZSSJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C(C1=O)CBr)CBr

Origin of Product

United States

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